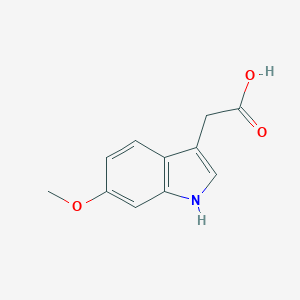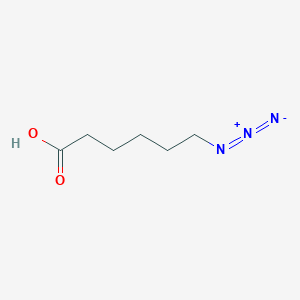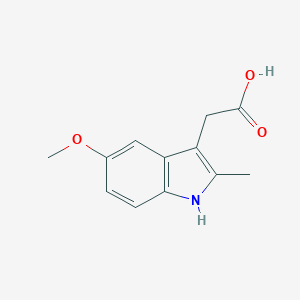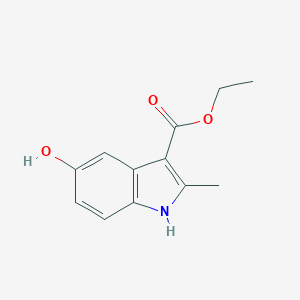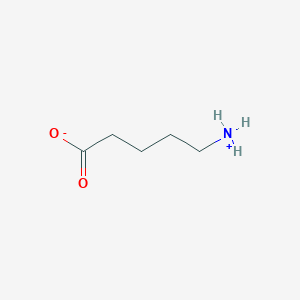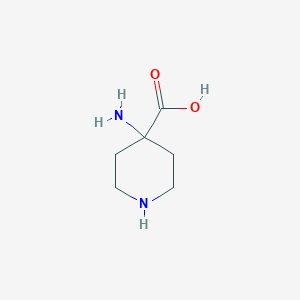
4-氨基哌啶-4-羧酸
描述
4-Aminopiperidine-4-carboxylic acid is a nonprotonated, acidic, organic compound . It is the synthetic precursor to 4-amino piperidines that are synthesized using malonic acid and tripeptides . It is also known by other names such as 4-Amino-piperidine-4-carboxylic acid and 4-AMINO-4-PIPERIDINECARBOXYLIC ACID .
Synthesis Analysis
A two-step sequence involving an Ugi four-component reaction was developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives . This strategy has led to the successful preparation of two drugs carfentanil and remifentanil in shorter times and better yields than previously described methods .Molecular Structure Analysis
The molecular formula of 4-Aminopiperidine-4-carboxylic acid is C6H12N2O2 . The IUPAC name is 4-aminopiperidine-4-carboxylic acid . The InChI is InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) .Physical And Chemical Properties Analysis
The molecular weight of 4-Aminopiperidine-4-carboxylic acid is 144.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass is 144.089877630 g/mol .科学研究应用
Antimicrobial Peptides
4-Aminopiperidine-4-carboxylic acid (Api) has been used in the structural modification of antimicrobial peptides (AMPs). In one study, Lys residues were replaced with Api in the derivative of the Magainin 2 peptide, 17KKV-Aib . This modification preserved the helical structure and antimicrobial activity of the peptide, enhanced resistance to digestive enzymes, and slightly increased hemolytic activity .
Drug Design
Piperidine derivatives, including 4-Aminopiperidine-4-carboxylic acid, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
3. Synthesis of Water-Soluble Highly Helical Peptides 4-Aminopiperidine-4-carboxylic acid is a cyclic α,α-disubstituted amino acid used for the preparation of water-soluble highly helical peptides .
SIRT2 Inhibitors
This compound has been involved in the synthesis of SIRT2 inhibitors .
Melanin-Concentrating Hormone Receptor 1 Antagonists
It has also been used in the synthesis of melanin-concentrating hormone receptor 1 antagonists .
Bradykinin hB2 Receptor Antagonists
Another application is in the synthesis of bradykinin hB2 receptor antagonists .
Neurokinin-1 Receptor Ligands
Lastly, it has been used in the synthesis of neurokinin-1 receptor ligands .
作用机制
Target of Action
4-Aminopiperidine-4-carboxylic acid (Api) is primarily used in the modification of antimicrobial peptides (AMPs). AMPs are promising next-generation therapeutics to combat infectious diseases, particularly multidrug-resistant bacteria . The primary targets of these AMPs are microbial membranes. By inducing lysis, AMPs can effectively inhibit microbial growth .
Mode of Action
The mode of action of Api involves its incorporation into AMPs to modulate their secondary structure . This modification enhances the helical structure stability and water solubility . The enhanced helical structure allows the AMPs to interact more effectively with microbial membranes, leading to their lysis .
Biochemical Pathways
The biochemical pathways affected by Api are those involved in the action of AMPs. The primary pathway is the disruption of microbial membranes, leading to cell lysis . The downstream effects include the inhibition of microbial growth and a reduced susceptibility to the development of resistance .
Pharmacokinetics
The modification with api is known to enhance the resistance of amps to digestive enzymes . This could potentially improve the bioavailability of these peptides, allowing them to exert their antimicrobial effects more effectively.
Result of Action
The introduction of Api residues into AMPs preserves their helical structure and antimicrobial activity . Moreover, it enhances their resistance to digestive enzymes . It also leads to a slight increase in hemolytic activity , which is the ability to cause lysis of red blood cells.
Action Environment
The action environment of Api-modified AMPs is primarily within the human body, where they interact with microbial cells. The effectiveness of these peptides can be influenced by various factors, including the presence of digestive enzymes. Api modification enhances the peptides’ resistance to these enzymes, thereby potentially improving their stability and efficacy .
安全和危害
未来方向
属性
IUPAC Name |
4-aminopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHABBYNLBYZCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363851 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidine-4-carboxylic acid | |
CAS RN |
40951-39-1 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



